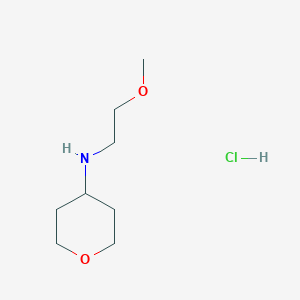

N-(2-methoxyethyl)oxan-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination .

Analyse Des Réactions Chimiques

Chemical Reactions Analysis

N-(2-methoxyethyl)oxan-4-amine hydrochloride participates in reactions primarily driven by its amine group, methoxyethyl substituent, and heterocyclic oxane ring. Key reaction types include nucleophilic substitution, oxidation, and salt metathesis.

Reaction Mechanisms and Selectivity

-

Nucleophilic Substitution : The free amine (generated via neutralization) attacks electrophilic centers in alkyl halides or carbonyl compounds. Steric hindrance from the oxane ring limits reactivity at the secondary amine site.

-

Oxidation : The amine’s lone pair facilitates oxidation to N-oxides, often retaining the oxane ring’s conformation .

-

Demethylation : Under strong acidic conditions (e.g., HBr/HOAc), the methoxy group may cleave to form hydroxyl derivatives, though this is less common.

Reaction Optimization Parameters

Critical parameters for maximizing yield and purity include:

Table 2: Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 20–60°C | Higher temperatures accelerate alkylation but risk decomposition. |

| Solvent | Acetonitrile, DCM | Polar aprotic solvents enhance nucleophilicity of the amine. |

| Catalyst | K₂CO₃, Et₃N | Bases improve reaction rates in amide formation. |

| Reaction Time | 4–12 hours | Prolonged time may lead to byproducts (e.g., over-alkylation). |

Stability and Handling Considerations

Applications De Recherche Scientifique

Antitussive Properties

N-(2-methoxyethyl)oxan-4-amine hydrochloride has been investigated for its antitussive (cough-suppressing) effects. Research indicates that this compound may modulate neural pathways associated with the cough reflex, providing relief for patients suffering from chronic cough conditions.

- Methods : Animal models, such as guinea pigs and rodents, are typically used to evaluate the efficacy of the compound. Cough is induced using irritants, and the frequency and intensity of cough are measured post-administration.

- Results : Quantitative data often reveal significant reductions in cough frequency and severity, suggesting potential for further development into a therapeutic agent for respiratory conditions.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Initial studies indicate cytotoxic effects against various cancer cell lines.

- Methods : In vitro assays assess cell viability and proliferation, while animal xenograft models evaluate tumor growth inhibition.

- Results : Data typically include IC50 values (the concentration needed to inhibit 50% of cell growth) and tumor volume measurements, demonstrating significant anticancer activity that warrants further investigation.

Neuroprotective Effects

Given its potential anticholinergic activity, this compound is being explored in the context of neurodegenerative diseases like Alzheimer’s disease.

- Methods : Research employs transgenic mouse models to assess cognitive function and memory performance after administration of the compound.

- Results : Positive outcomes are indicated by improved memory scores and enhanced cholinergic neurotransmission, suggesting a possible role in disease-modifying therapies for Alzheimer's.

Antimalarial Potential

The compound is under investigation for its efficacy against malaria caused by Plasmodium species.

- Methods : In vitro assays determine the compound's activity against Plasmodium species, while animal models assess its impact on parasitemia.

- Results : Initial findings suggest that this compound may reduce parasitemia levels effectively, indicating potential as a novel treatment option.

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent.

Interaction with Cellular Pathways

Research indicates that the compound interacts with various cellular pathways involved in apoptosis and cell cycle regulation in cancer cells. These interactions are essential for understanding how it induces cytotoxicity.

Cholinergic System Modulation

In neuropharmacological studies, the modulation of acetylcholine levels by this compound suggests a mechanism that could counteract cholinergic dysfunction observed in Alzheimer's disease.

Summary of Experimental Findings

| Application | Methodology | Key Findings |

|---|---|---|

| Antitussive | Animal models (cough induction) | Significant reduction in cough frequency |

| Anticancer | In vitro assays & xenograft models | Notable cytotoxic effects on cancer cells |

| Neuroprotective | Transgenic mice studies | Improved memory performance |

| Antimalarial | In vitro assays & animal models | Reduction in parasitemia |

Mécanisme D'action

The mechanism of action of N-(2-methoxyethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparaison Avec Des Composés Similaires

- N-(2-methoxyethyl)oxan-4-amine

- N-(2-methoxyethyl)oxan-4-amine sulfate

- N-(2-methoxyethyl)oxan-4-amine phosphate

Comparison: N-(2-methoxyethyl)oxan-4-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrochloride form may offer advantages in certain applications, such as enhanced solubility in aqueous solutions and improved stability under various conditions .

Activité Biologique

N-(2-methoxyethyl)oxan-4-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

This compound features an oxan ring structure, which contributes to its unique pharmacological properties. The presence of the amine functional group allows for various chemical interactions, making it a candidate for further modifications and studies in drug development.

The biological activity of this compound has been explored through several mechanisms:

- Antitussive Activity : Studies have shown that this compound exhibits cough-suppressing properties by modulating neural pathways associated with the cough reflex. Experimental procedures typically involve administering the compound to animal models and inducing cough through irritants, measuring reductions in cough frequency and intensity.

- Anticancer Potential : Preliminary research indicates that this compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have assessed its impact on cell viability and proliferation, while xenograft models have evaluated tumor growth inhibition. Quantitative data such as IC50 values are critical for understanding its efficacy as a potential anticancer agent.

- Cholinergic Modulation : Given its anticholinergic properties, this compound has been investigated for its effects on cognitive function and memory in models of Alzheimer’s disease. Research focuses on how it influences acetylcholine levels and cognitive deficits, with outcomes measured through behavioral tests and biochemical assays.

- Antimalarial Activity : The compound has also been tested for activity against Plasmodium species in vitro, with subsequent evaluations in infected animal models to assess its efficacy in reducing parasitemia.

Case Studies and Experimental Results

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antitussive Activity | Animal models (cough induction) | Significant reduction in cough frequency observed |

| Anticancer Activity | In vitro cell cultures | IC50 values indicate potent cytotoxicity against cancer cells |

| Cognitive Function | Transgenic mouse models | Improvement in memory performance; altered acetylcholine levels |

| Antimalarial Efficacy | In vitro assays and animal models | Reduction in parasitemia; potential for therapeutic use |

Propriétés

IUPAC Name |

N-(2-methoxyethyl)oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-10-7-4-9-8-2-5-11-6-3-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPPGGUFQQGITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCOCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.